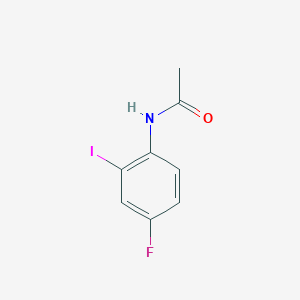

N-(4-Fluoro-2-iodophenyl)acetamide

Description

N-(4-Fluoro-2-iodophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with fluorine at the para-position (C4) and iodine at the ortho-position (C2). This compound is of interest due to the electronic and steric effects imparted by these substituents. These features may influence its biological activity, crystallinity, and pharmacokinetic properties .

Properties

IUPAC Name |

N-(4-fluoro-2-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUNLNLPSBSINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-iodophenyl)acetamide typically involves the reaction of 4-fluoro-2-iodoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-Fluoro-2-iodoaniline and acetic anhydride.

Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the reaction.

Procedure: The 4-fluoro-2-iodoaniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(4-Fluoro-2-iodophenyl)acetamide.

Industrial Production Methods

While specific industrial production methods for N-(4-Fluoro-2-iodophenyl)acetamide are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-iodophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, organometallic reagents, and bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-Fluoro-2-iodophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-iodophenyl)acetamide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in various research contexts .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Fluorine vs.

- Iodine vs. Nitro: The 2-I substituent in the target compound may offer unique halogen bonding capabilities compared to the 2-NO₂ group, which primarily acts as an EWG, enhancing electrophilicity .

- Para-Substituent Impact : The absence of a para-substituent (e.g., in N-(2-Iodophenyl)acetamide) leads to reduced bioactivity, underscoring the importance of dual substitution patterns .

Structural and Physical Properties

Crystallinity and Molecular Packing

- Meta-Substitution Effects : Evidence from trichloro-acetamide analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) suggests that substituent position significantly affects crystal lattice parameters. For N-(4-Fluoro-2-iodophenyl)acetamide, the ortho-iodine’s steric bulk may disrupt planar packing, reducing crystallinity compared to analogs with smaller halogens .

Electronic Effects

- Electron-Withdrawing Groups: The 4-F and 2-I substituents create a polarized aromatic ring, increasing the acetamide’s electrophilicity. This contrasts with N-(4-Methoxy-2-nitrophenyl)acetamide, where the 4-OCH₃ (electron-donating group) moderates the 2-NO₂’s EWG effect .

Pharmacological Potential

- Anti-Cancer Activity: Phenoxy acetamide derivatives with fluorophenyl groups (e.g., 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide) exhibit notable anti-cancer activity, suggesting that the 4-F in the target compound may similarly enhance cytotoxicity .

- Enzyme Inhibition: Fluorophenyl acetamides, such as MAO-A/B inhibitors (e.g., N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide), demonstrate that fluorine improves selectivity and binding affinity. The iodine in the target compound may further optimize these interactions via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.